molecular formula C9H8N4O2S B1608846 2-Hydrazino-4-(4-nitrophenyl)thiazole CAS No. 26049-70-7

2-Hydrazino-4-(4-nitrophenyl)thiazole

Cat. No. B1608846
CAS RN: 26049-70-7
M. Wt: 236.25 g/mol
InChI Key: ZOJPXCPZDSRIKP-UHFFFAOYSA-N
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Description

“2-Hydrazino-4-(4-nitrophenyl)thiazole” is a chemical compound with the molecular formula C9H8N4O2S . It is also known by other systematic names such as “Hydrazino-4-(P-Nitrophenyl)Thiazole, 2-”, “(4-(4-Nitro-Phenyl)-Thiazol-2-Yl)-Hydrazine”, and "Thiazole, 2-Hydrazinyl-4-(4-Nitrophenyl)-" .


Synthesis Analysis

The synthesis of thiazole hydrazine derivatives, including “2-Hydrazino-4-(4-nitrophenyl)thiazole”, has been studied . The reaction progression was monitored by TLC (30% ethyl acetate: n-hexane), indicating its completion after 4 hours . The resulting solid, ranging from yellow to orange, underwent purification through recrystallization in ethanol .


Molecular Structure Analysis

The molecular structure of “2-Hydrazino-4-(4-nitrophenyl)thiazole” can be represented by the SMILES string NNC1=NC(=CS1)C2=CC=C(C=C2)N+=O . The InChI representation is InChI=1S/C9H8N4O2S/c10-12-9-11-8(5-16-9)6-1-3-7(4-2-6)13(14)15/h1-5H,10H2,(H,11,12) .


Physical And Chemical Properties Analysis

“2-Hydrazino-4-(4-nitrophenyl)thiazole” has a molecular weight of 236.25 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Future Directions

The future directions for “2-Hydrazino-4-(4-nitrophenyl)thiazole” could involve further exploration of its anticancer properties . Additionally, the carcinogenic relationship of this compound to formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide has been discussed , suggesting potential avenues for future research.

properties

IUPAC Name

[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c10-12-9-11-8(5-16-9)6-1-3-7(4-2-6)13(14)15/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJPXCPZDSRIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020706
Record name 2-Hydrazino-4-(4-nitrophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-4-(4-nitrophenyl)thiazole

CAS RN

26049-70-7
Record name 2-Hydrazinyl-4-(4-nitrophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26049-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-4-(4-nitrophenyl)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026049707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydrazino-4-(4-nitrophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDRAZINYL-4-(4-NITROPHENYL)THIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD3ZZ7K97C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
NP Peet, S Sunder - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
2‐(1H‐Pyrazol‐1‐yl)‐4‐(4‐nitrophenyl)thiazoles 2a and 2b, resulting from the condensation of 2‐hydrazino‐4‐(4‐nitrophenyl)thiazole (1) and acetylacetone and dibenzoylmethane, …
Number of citations: 10 onlinelibrary.wiley.com
SM Cohen, E Ertürk, JM Price, GT Bryan - Cancer Research, 1970 - AACR
2-Hydrazino-4-(5-nitro-2-furyl)thiazole, 2-(2, 2-dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole, 2-hydrazino-4-(4-nitrophenyl)thiazole, and 2-hydrazino-4-(4-aminophenyl)thiazole were fed …
Number of citations: 48 aacrjournals.org
MB Mattammal, TV Zenser, BB Davis… - Biomedical mass …, 1984 - Wiley Online Library
The electron impact mass spectra of the chemical carcinogens 4‐(4‐aminophenyl)‐2‐methylaminothiazole, 4‐(4‐aminophenyl)‐2‐methylaminothiazole, and 4‐(4‐aminophenyl)‐2‐…
Number of citations: 4 onlinelibrary.wiley.com
NP Peet, S Sunder, RJ Barbuch… - Journal of …, 1988 - Wiley Online Library
The reaction of 2‐hydrazinobenzothiazole (1) with ethyl acetoacetate has twice been reported to yield a fused triazepinobenzothiazolone, namely, 3‐methyl[1,2,4]triazepino[3,4‐b]…
Number of citations: 24 onlinelibrary.wiley.com
CT Helmes, VA Fung, B Lewin… - … Science & Health …, 1982 - Taylor & Francis
The class of aromatic nitro compounds was studied in order to nominate chemicals to the National Cancer Institute as candidates for carcinogen bioassay. After application of several …
Number of citations: 8 www.tandfonline.com
M Xia, R Huang, Q Shi, WA Boyd, J Zhao… - Environmental …, 2018 - ehp.niehs.nih.gov
Background: A central challenge in toxicity testing is the large number of chemicals in commerce that lack toxicological assessment. In response, the Tox21 program is re-focusing …
Number of citations: 56 ehp.niehs.nih.gov
K Yuta, PC Jurs - Journal of Medicinal Chemistry, 1981 - ACS Publications
Studies of molecular structure-carcinogenicity relations for a set of 157 aromatic amines are reported. A com-puter-assisted approach using pattern-recognition methods was used to …
Number of citations: 75 pubs.acs.org
DE JOHNSON - 1976 - search.proquest.com
Xerox University Microfilms Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 0 search.proquest.com
B Toth - Journal of Environmental Science & Health Part C, 1984 - Taylor & Francis
Synthetic and naturally occurring hydrazines and cancer Page 1 J . ENVIRON. SCI . HEALTH, C 2 ( l ) , 5 1 - 1 0 2 ( 1 9 8 4 ) SYNTHETIC AND NATURALLY OCCURRING …
Number of citations: 24 www.tandfonline.com
B Toth - 2003 - books.google.com
This comprehensive publication on biological actions of hydrazines includes all the available published material and chronological descriptions of the literature. The uniformly applied …
Number of citations: 28 books.google.com

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